1-Cyclopentyl-4-nitro-1H-pyrazole
Overview
Description
“1-Cyclopentyl-4-nitro-1H-pyrazole” is a chemical compound with the molecular formula C8H11N3O2 . It has a molecular weight of 181.19 g/mol . The compound is typically a yellow to brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H11N3O2/c12-11(13)8-5-9-10(6-8)7-3-1-2-4-7/h5-7H,1-4H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a molecular weight of 181.19 g/mol . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Enzyme Induction and Drug Metabolism
1-Cyclopentyl-4-nitro-1H-pyrazole and its derivatives have been explored for their role in inducing enzymes involved in drug metabolism. Studies have shown that pyrazole and its derivatives, like 4-methylpyrazole, can significantly induce cytochrome P-450, leading to increased drug metabolism activities such as total cytochrome P-450, p-nitrophenol hydroxylase, and ethoxyresorufin demethylase activities in rat liver microsomes. The induction process and the activities influenced are complex and vary with the substitution on the pyrazole ring. For instance, while 4-methylpyrazole showed significant induction, 4-nitropyrazole did not significantly affect the activities or turnover rates tested (Hayes et al., 1988).
Oxidation of Drugs by Intact Hepatocytes
Pyrazole-induced cytochrome P-450 IIE1 in intact hepatocytes has been documented. The induction leads to an increased oxidation rate of certain substrates, like p-nitrophenol and aniline, which are substrates for P-450 IIE1. It's noteworthy that the maximal induction in hepatocytes requires the presence of metabolic substrates, indicating that cofactor availability might be a limiting factor in these processes (Dicker et al., 1990).
Isozyme Induction and Specificity
Pyrazole treatment has been shown to induce specific cytochrome P-450 isozymes in rat liver microsomes, which are highly efficient in metabolizing certain toxic substances like dimethylnitrosamine. This induction and the subsequent enzymatic activities can be modulated by various factors, demonstrating the specificity and complexity of these isozyme systems in response to chemical inducers like pyrazole and its derivatives (Tu et al., 1981).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
1-cyclopentyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-11(13)8-5-9-10(6-8)7-3-1-2-4-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVZPYUDEBKCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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